molecular formula C21H18N4O3S2 B11467127 4-(4-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(4-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11467127
M. Wt: 438.5 g/mol
InChI Key: WGRAXYLXDOZRBO-UHFFFAOYSA-N
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Description

4-(4-HYDROXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple fused rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The starting materials often include 4-hydroxyphenyl derivatives, benzothiazole derivatives, and pyrazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the hydroxyphenyl and benzothiazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the pyrazolo[3,4-e][1,4]thiazepine core through intramolecular cyclization.

    Functional Group Modifications: Introducing the methoxy and methyl groups through alkylation or methylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to optimize the reactions.

    Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzothiazole or pyrazole rings.

    Substitution: Functional groups can be substituted to introduce new properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may yield a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on different biological systems and pathways.

Medicine

In medicine, the compound may serve as a lead compound for drug development. Its potential therapeutic effects can be explored for treating various diseases and conditions.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-e][1,4]thiazepines: Other compounds in this class with different substituents.

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Hydroxyphenyl Derivatives: Compounds with similar hydroxyphenyl groups.

Uniqueness

The uniqueness of 4-(4-HYDROXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups and fused ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C21H18N4O3S2/c1-11-18-19(12-3-5-13(26)6-4-12)29-10-17(27)23-20(18)25(24-11)21-22-15-8-7-14(28-2)9-16(15)30-21/h3-9,19,26H,10H2,1-2H3,(H,23,27)

InChI Key

WGRAXYLXDOZRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)O)C4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

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